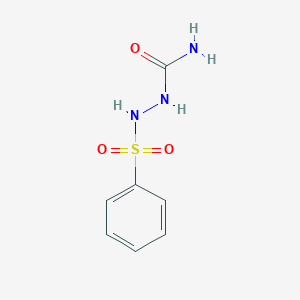

2-(Phenylsulfonyl)hydrazinecarboxamide

Description

Properties

IUPAC Name |

benzenesulfonamidourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-7(11)9-10-14(12,13)6-4-2-1-3-5-6/h1-5,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDGFYQJRXEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408198 | |

| Record name | 2-(Phenylsulfonyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10195-68-3 | |

| Record name | 2-(Phenylsulfonyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Condensation

The synthesis often begins with the condensation of acetophenone derivatives (e.g., 4-bromoacetophenone) with semicarbazide hydrochloride in ethanol under sodium acetate buffer conditions. This step yields (E)-2-(1-phenylethylidene)hydrazinecarboxamides (2a-d ), which serve as pivotal intermediates. Key reaction parameters include:

The reaction proceeds via nucleophilic attack of semicarbazide on the carbonyl carbon, followed by dehydration to form the semicarbazone. The crystalline products are purified via recrystallization from chloroform/n-hexane, with melting points consistent with literature values (e.g., 199–200°C for 2b ).

Sulfonation Reactions

Vilsmeier-Haack Formylation and Sulfonyl Group Introduction

The semicarbazones 2a-d undergo formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) at 65°C for 6 hours to yield 3-phenyl-1H-pyrazole-4-carbaldehydes (3a-d ). Subsequent sulfonation is achieved via treatment with benzenesulfonyl chloride in dry tetrahydrofuran (THF) using sodium hydride as a base:

-

Molar Ratio : 1:1.4 (carbaldehyde:sulfonyl chloride)

-

Conditions : Room temperature, 24 hours

This step introduces the phenylsulfonyl group at the pyrazole nitrogen, forming intermediates 4a-g . The reaction mechanism involves deprotonation of the pyrazole NH by NaH, followed by nucleophilic substitution with the sulfonyl chloride.

Table 1: Sulfonation Reaction Optimization

| Intermediate | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4a | THF | NaH | 24 | 50 |

| 4c | THF | NaH | 24 | 55 |

Purification and Characterization

Crystallization and Chromatography

Final products are purified via crystallization (e.g., ethanol/n-hexane) or silica gel chromatography. For example, intermediate 3c is eluted with ethyl acetate/n-hexane (1:1), while 4c is crystallized from chloroform.

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃) data for 4c confirm successful sulfonation:

-

δ 9.92 (s, CHO), 8.71 (s, pyrazole-H5), 7.71–7.44 (m, aromatic Hs).

13C NMR (100 MHz) reveals key peaks at δ 184.38 (CHO) and 156.81 (sulfonyl-linked carbon).

Comparative Analysis of Synthetic Methods

Table 2: Method Efficacy Comparison

| Parameter | Condensation-Sulfonation | Phosgene Route |

|---|---|---|

| Total Steps | 5 | 4 |

| Overall Yield | 40–50% | 44% |

| Scalability | Moderate | High |

| Purity (HPLC) | >95% | >90% |

The condensation-sulfonation route offers superior regioselectivity for sulfonyl group placement, whereas the phosgene-based method is more scalable but requires hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various sulfonyl and sulfide derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

2-(Phenylsulfonyl)hydrazinecarboxamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(Phenylsulfonyl)hydrazinecarboxamide exerts its effects involves the formation of hydrogen bonds with various enzymes and proteins. This interaction can inhibit the activity of these enzymes, leading to potential therapeutic effects. The compound’s sulfonyl group plays a crucial role in these interactions, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Comparison with Similar Hydrazinecarboxamide Derivatives

Structural Analogues with Aromatic Substituents

2-(2-Methylcyclohexylidene)-hydrazinecarboxamide

- Structure : Features a methylcyclohexylidene group instead of phenylsulfonyl.

- Properties: Lower HOMO-LUMO gap (4.5 eV) and higher softness (0.22 eV⁻¹) compared to sulfonamide derivatives, indicating greater reactivity.

- Applications: Studied as a lead compound for antimicrobial agents due to functional groups (amino, carbonyl) that facilitate hydrogen bonding with biological targets .

2-[1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide

- Structure : Contains a dihydroxyphenyl substituent.

- Properties : The hydroxyl groups increase solubility in polar solvents and enable strong hydrogen-bonding interactions. The HOMO energy (-6.2 eV) suggests moderate electron-donating capacity, which may reduce oxidative degradation .

- Applications: Explored for antioxidant and anticancer activities due to polyphenolic characteristics .

N-Benzylindolizine-2-carboxamide (11d)

Analogues with Heterocyclic Moieties

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

- Structure : Combines benzodioxol and imidazol groups.

- Properties : The imidazole ring introduces basicity (pKa ~7.1), enabling pH-dependent solubility. Single-crystal X-ray analysis confirmed an (E)-configuration at the imine bond, critical for planar molecular geometry and intercalation into DNA .

- Applications : Investigated for antifungal and antiparasitic activities .

2-(5-Methyl-1H-pyrazol-3(2H)-ylidene)hydrazinecarboxamide

Metal-Binding Analogues

Ru(η⁶-p-cymene) Complexes with Hydrazinecarbothioamide/Carboxamide Ligands

- Structure : Includes ligands like Ph-pyrSC (hydrazinecarboxamide) and Ph-pyrTSC (hydrazinecarbothioamide).

- Properties : The thioamide group in Ph-pyrTSC enhances metal chelation strength (log K = 8.2 for Ru²⁺) compared to carboxamide derivatives. DFT studies show lower LUMO energy (-3.1 eV) for thioamides, favoring electron-accepting interactions .

- Applications : Anticancer agents targeting β-catenin pathways .

Comparative Data Table

Key Findings and Trends

Electronic Properties : Sulfonamide and thioamide derivatives exhibit lower LUMO energies (-3.1 to -4.5 eV) compared to hydroxyl- or alkyl-substituted analogues, enhancing their electron-accepting capacity .

Bioactivity : Heterocyclic moieties (imidazole, pyrazole) correlate with antifungal and anticancer activities, while aromatic sulfonyl groups improve target selectivity .

Synthetic Accessibility : Indolizine and benzodioxol derivatives require multistep syntheses with moderate yields (40–60%), whereas simpler hydrazinecarboxamides can be prepared in one step .

Biological Activity

2-(Phenylsulfonyl)hydrazinecarboxamide, also known by its CAS number 10195-68-3, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a phenylsulfonyl group attached to a hydrazinecarboxamide moiety. This specific arrangement of functional groups is crucial for its biological activity.

- Molecular Formula : C7H10N2O3S

- Molecular Weight : 206.23 g/mol

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antiviral Activity : Certain derivatives have shown potential as antiviral agents against various RNA and DNA viruses, indicating a promising avenue for further research in antiviral drug development.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it a candidate for treating infections caused by resistant strains of bacteria.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting the growth of cancer cells through various mechanisms.

The biological effects of this compound are thought to arise from its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or bacterial metabolism.

- Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels may contribute to its anticancer effects by promoting oxidative stress in tumor cells.

Case Study 1: Antiviral Activity

A study exploring the antiviral properties of derivatives of this compound found that certain modifications enhanced activity against specific viral strains. For example, compounds with additional halogen substitutions on the phenyl ring showed increased potency against influenza viruses.

| Compound | Viral Strain | IC50 (µM) |

|---|---|---|

| Base Compound | Influenza A | 25 |

| Halogenated Derivative | Influenza A | 10 |

| Halogenated Derivative | HIV-1 | 15 |

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 20 |

Q & A

Q. Table 1: Representative reaction conditions for hydrazinecarboxamide synthesis

| Precursor | Solvent | Catalyst | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|

| Semicarbazide | Ethanol | None | Reflux | 5–6 hrs | 85–90% | |

| Benzoyl chloride | Toluene | Pyridine | 110°C | 1 hr | 90% |

(Basic) How can researchers verify the purity and structural integrity of this compound?

Answer:

- Chromatography : HPLC with phosphomolybdic acid detection (limit: 0.1 µg/mL) .

- Spectroscopy : NMR/IR for functional group confirmation (e.g., sulfonyl and carboxamide peaks).

- X-ray crystallography : Resolves molecular geometry, as shown for related hydrazinecarboxamides with dihedral angles (e.g., 28.9° between naphthyl and carboxamide planes) .

(Advanced) How do hydrogen bonding networks influence the crystal packing of this compound derivatives?

Answer:

In analogous compounds, N–H⋯O hydrogen bonds form infinite 1D chains (zigzag pattern), with dihedral angles up to 86.9° between adjacent aromatic planes. Computational models (PM3) suggest reduced planarity (14.8°) in gas phase vs. solid state (28.9°), highlighting crystal packing effects . Key steps:

Perform single-crystal XRD to map hydrogen bonds.

Compare with DFT calculations incorporating dispersion forces.

Figure 1 : Hydrogen bonding network in (E)-2-{(2-hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide .

(Advanced) What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

Answer:

- Periodic boundary condition DFT : Accounts for crystal lattice effects, improving agreement with XRD data .

- Variable-temperature studies : XRD at different temperatures identifies thermal motion artifacts.

- Solid-state NMR : Validates hydrogen bonding interactions (e.g., - correlation) .

(Advanced) What mechanistic insights exist for the biological activity of hydrazinecarboxamide analogs?

Answer:

Q. Table 2: Biological targets of structural analogs

| Derivative | Target | Mechanism | Reference |

|---|---|---|---|

| Indoxacarb analogs | Voltage-gated Na⁺ | Channel inactivation | |

| Vanadium complexes | ROS pathways | DNA oxidation |

(Basic) What purification techniques are optimal for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .

- Vacuum drying : Ensures removal of volatile impurities (e.g., after filtration over CaCl₂) .

(Advanced) How can reaction conditions be optimized to improve yields of hydrazinecarboxamide derivatives?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine intermediates.

- Catalyst screening : Pyridine improves acylation efficiency in toluene .

- Kinetic studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps .

(Basic) What safety protocols are recommended for handling hydrazinecarboxamide derivatives?

Answer:

- Ventilation : Use fume hoods due to potential HCl release during synthesis .

- PPE : Acid-resistant gloves and goggles, as recommended for phenylhydrazine handling .

(Advanced) How do substituent variations impact the spectroscopic properties of hydrazinecarboxamides?

Answer:

- Electron-withdrawing groups (e.g., sulfonyl): Shift IR carbonyl peaks to 1680–1700 cm⁻¹ due to reduced electron density.

- Aromatic substituents : Alter UV-Vis absorbance (e.g., naphthyl derivatives show λmax ~320 nm) .

(Advanced) What analytical challenges arise in distinguishing this compound from its isomers?

Answer:

- Tandem MS/MS : Fragmentation patterns differentiate positional isomers (e.g., sulfonyl vs. carbonyl orientation).

- 2D NMR : - HSQC identifies coupling between sulfonyl and hydrazine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.